
N'-(3-Cyanophenyl)-N-methyl-N-propan-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-Cyanophenyl)-N-methyl-N-propan-2-ylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a cyanophenyl group, a methyl group, and a propan-2-yl group attached to the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Cyanophenyl)-N-methyl-N-propan-2-ylurea typically involves the reaction of 3-cyanophenyl isocyanate with N-methyl-N-propan-2-ylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of N’-(3-Cyanophenyl)-N-methyl-N-propan-2-ylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(3-Cyanophenyl)-N-methyl-N-propan-2-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The cyanophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(3-Cyanophenyl)-N-methyl-N-propan-2-ylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-(3-Cyanophenyl)-N-methyl-N-propan-2-ylurea involves its interaction with molecular targets such as enzymes or receptors. The cyanophenyl group may play a crucial role in binding to these targets, while the urea moiety can participate in hydrogen bonding or other interactions. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(3-Cyanophenyl)-N-methyl-N-ethylurea
- N’-(3-Cyanophenyl)-N-methyl-N-butylurea
- N’-(4-Cyanophenyl)-N-methyl-N-propan-2-ylurea
Uniqueness
N’-(3-Cyanophenyl)-N-methyl-N-propan-2-ylurea is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the cyanophenyl group, in particular, can impart distinct properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
918813-29-3 |
|---|---|
Molekularformel |
C12H15N3O |
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
3-(3-cyanophenyl)-1-methyl-1-propan-2-ylurea |
InChI |
InChI=1S/C12H15N3O/c1-9(2)15(3)12(16)14-11-6-4-5-10(7-11)8-13/h4-7,9H,1-3H3,(H,14,16) |
InChI-Schlüssel |
FMPZSIKUXKACRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C)C(=O)NC1=CC=CC(=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


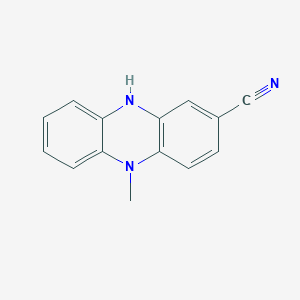
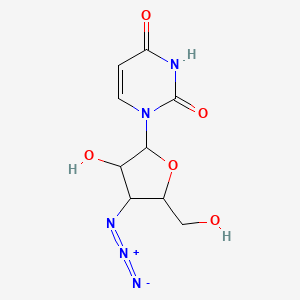
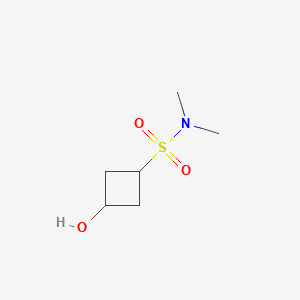

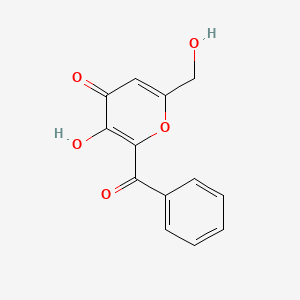
![5-Bromobenzo[b]naphtho[2,1-d]thiophene](/img/structure/B13995860.png)

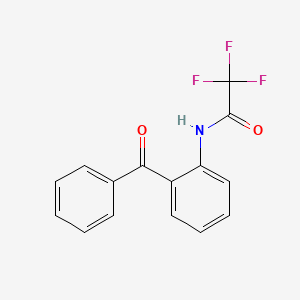

![3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13995890.png)
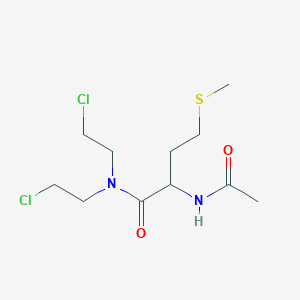
![ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate](/img/structure/B13995899.png)


